2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCJPRGCXZYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1C(=C(S2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under specific conditions to form the thiopyran ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents to make the process more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or thioethers.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Core Ring Systems
- Target Compound : The thiopyran ring (six-membered, sulfur-containing) fused to thiophene (five-membered, sulfur-containing) distinguishes it from other fused systems.
- Thienopyridazines: Replace the thiopyran with a pyridazine ring (six-membered, two nitrogen atoms), as seen in methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate .
- Pyrido-Pyridazines : Feature pyridine fused to pyridazine, e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives used as Bcl-xL inhibitors .
Functional Group Modifications
Functional and Pharmacological Differences
- Ester Derivatives: Methyl and ethyl esters (e.g., Ref: 10-F639914 ) are precursors for prodrugs, improving membrane permeability.
- Amide and Hydrochloride Derivatives: Compounds like 2-chloro-N-(2,6-difluorophenyl)acetamide-thieno[2,3-c]pyridine esters (EN300-01614) incorporate chloroacetamide groups, enhancing reactivity for covalent binding .
- Bcl-xL Inhibitors: Pyrido-pyridazine derivatives (e.g., from Patent Journal ) target apoptosis pathways, whereas thieno-thiopyran analogs lack direct evidence of this application.
Challenges and Commercial Considerations
- Synthesis Complexity : Discontinued products (e.g., Ref: 10-F639914 ) highlight synthetic challenges, possibly due to unstable intermediates or low yields.
- Availability : The carboxylic acid form is less accessible than esters, with Thermo Scientific’s ethyl ester requiring 1–3 weeks for procurement .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation reactions using precursors like thiophene derivatives and nitriles are typical. For example, DMF with aqueous KOH as a base under room-temperature conditions (24-hour reaction time) can yield intermediates, followed by acid hydrolysis to generate the carboxylic acid moiety . Solvent choice (e.g., ethanol/dioxane mixtures) and controlled pH are critical for minimizing side reactions. Yield optimization involves iterative adjustments of stoichiometry, temperature, and catalyst loading.
- Key Observations : Reactions in polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ice-induced precipitation aids purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on the thiopyran ring protons (δ 4.18–4.85 ppm for axial-axial coupling, J = 10.4–10.8 Hz) and the carboxylic acid proton (broad singlet near δ 12–13 ppm) .
- HRMS : Confirm molecular ion peaks ([M+H]+ or [M−H]−) with ≤5 ppm mass accuracy to validate the molecular formula .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be explored, particularly for hetero-Diels-Alder or cyclocondensation steps?
- Methodology :
- Kinetic Studies : Monitor reaction progress via timed aliquots analyzed by HPLC or TLC to identify rate-determining steps.
- Isotopic Labeling : Use 15N-labeled amines or 13C-enriched carbonyl precursors to trace bond formation pathways .
- Computational Modeling : DFT calculations can predict transition-state geometries and activation energies for cyclization steps .
Q. How should researchers resolve contradictions in spectral data, such as unexpected coupling constants or missing peaks?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity. For example, axial-axial coupling in the thiopyran ring (J ≈ 10 Hz) may be misinterpreted without 2D analysis .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous thieno[2,3-b]pyridines, noting substituent-induced shifts .
- Supplementary Data : Validate using DEPT, NOESY, or X-ray crystallography (if crystalline derivatives are available) .
Q. What experimental designs are recommended for evaluating the compound’s bioactivity, particularly against multidrug-resistant (MDR) cell lines?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on MDR cancer lines (e.g., KB-V1/Vbl) with doxorubicin as a positive control. Include dose-response curves (IC₅₀ calculations) and selectivity indices (normal cell lines like HaCaT) .
- Efflux Pump Inhibition : Co-administer the compound with sub-therapeutic doses of chemotherapeutics (e.g., paclitaxel) to assess P-gp modulation .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing the carboxylic acid with esters or amides) and test bioactivity .
- X-ray Crystallography : Resolve the crystal structure to correlate conformational flexibility (e.g., thiopyran ring puckering) with activity .
- Molecular Docking : Screen against target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock Vina, guided by crystallographic data from related thienopyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
